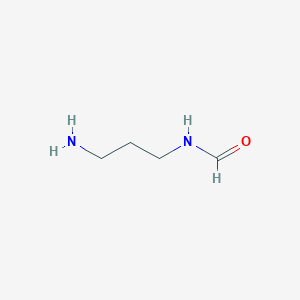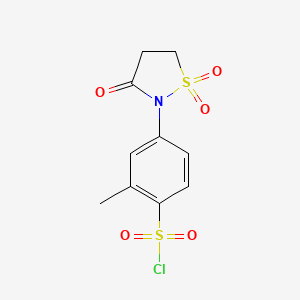![molecular formula C10H10N2O2S2 B7792996 3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B7792996.png)
3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid is a complex organic compound that features a unique combination of a thiazole ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thiourea and an α-bromo ester in the presence of a base. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The thiazole and thiophene rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole are structurally related.
Uniqueness
3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and enhances its potential biological activity compared to simpler thiophene or thiazole derivatives .
Propriétés
IUPAC Name |
3-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-10-12-9(6-2-1-5-15-6)7(16-10)3-4-8(13)14/h1-2,5H,3-4H2,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIWYZFPTSWNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792914.png)
![4-Fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzoic acid](/img/structure/B7792916.png)





![[1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine](/img/structure/B7792949.png)





![4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline](/img/structure/B7793011.png)
